molecular formula C12H17NO B12274919 1-(4-Methoxyphenyl)cyclopentanamine CAS No. 75095-85-1

1-(4-Methoxyphenyl)cyclopentanamine

Cat. No.: B12274919
CAS No.: 75095-85-1
M. Wt: 191.27 g/mol
InChI Key: AXOUBGWNQDCRAW-UHFFFAOYSA-N
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Description

Cyclopentane vs. Cyclohexane Derivatives

Replacing cyclopentane with cyclohexane (e.g., 1-(4-methoxyphenyl)cyclohexanamine) increases ring strain by ~2 kcal/mol but enhances solubility due to improved conformational flexibility.

Substitution Pattern Effects

  • 2-Phenylcyclopentanamine : The amine at C2 creates a chiral center, unlike the C1-substituted analog.
  • Cyclopentyl(4-methoxyphenyl)methanamine : The amine is part of a methylene bridge, reducing steric hindrance compared to direct ring attachment.
Compound Chirality logP Conformational Energy (kcal/mol)
1-(4-Methoxyphenyl)cyclopentanamine None 2.1 5.2
2-Phenylcyclopentanamine Two centers 1.8 6.7
Cyclopentyl(4-methoxyphenyl)methanamine None 2.3 4.9

Electronic Modulation

Introducing electron-withdrawing groups (e.g., -CF~3~) at the phenyl ring’s meta position decreases basicity (pK~a~ ~8.1) compared to the methoxy derivative (pK~a~ ~9.4).

Properties

CAS No.

75095-85-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3

InChI Key

AXOUBGWNQDCRAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants : 4-Methoxybenzaldehyde, cyclopentanamine.
  • Reducing Agent : Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
  • Solvent : Ethanol or 1,2-dichloroethane (DCE).
  • Conditions : Room temperature to 50°C, 12–24 hours.

Example :
A mixture of 4-methoxybenzaldehyde (3 g, 22.05 mmol) and cyclopentanamine (2.06 g, 24.26 mmol) in ethanol (100 mL) was treated with NaBH₄ (1.25 g, 33.08 mmol). The reaction yielded 39.8% of the target amine after purification.

Parameter Details
Yield 39.8%
Purity >95% (HPLC)
Key Advantage Mild conditions, avoids high-pressure hydrogenation

Grignard Reaction with Cyclopentanone

This method utilizes organometallic reagents to form the cyclopentane-methoxyphenyl bond. A brominated aromatic precursor reacts with a Grignard reagent derived from cyclopentanone.

Procedure:

  • Reactants : 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene, magnesium, cyclopentanone.
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Reflux under argon, 2 hours.

Example :
4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (0.5 g, 1.85 mmol) was treated with magnesium splinters in THF, followed by cyclopentanone (0.17 g, 2.06 mmol). The reaction yielded 11% of the product after column chromatography.

Parameter Details
Yield 11–16%
Limitation Low yield due to steric hindrance
Optimization Tip Use microwave irradiation to reduce reaction time

Catalytic Hydrogenation of Schiff Bases

Formation of a Schiff base intermediate followed by hydrogenation offers a pathway to the target amine. This method is effective for large-scale synthesis.

Procedure:

  • Reactants : Cyclopentanone, 4-methoxyphenylamine.
  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
  • Conditions : Hydrogen atmosphere (1–4 MPa), 50–55°C.

Example :
A Schiff base derived from cyclopentanone and 4-methoxyphenylamine was hydrogenated using 10% Pd/C in methanol under H₂ (4 MPa) at 50°C for 12 hours, yielding 89% of the amine.

Parameter Details
Yield 75–89%
Scalability Suitable for industrial production
Chiral Control Requires chiral auxiliaries or catalysts

Asymmetric Reductive Amination with Transition Metal Catalysts

For enantioselective synthesis, iridium-based catalysts like Ir-PSA enable asymmetric reductive amination of ketones.

Procedure:

  • Catalyst : Ir-PSA18 or Ir-PSA36.
  • Reactants : Cyclopentanone, 4-methoxyphenylamine.
  • Conditions : H₂ (4 MPa), 120°C, 30 minutes.

Example :
Using Ir-PSA18, cyclopentanone and 4-methoxyphenylamine underwent reductive amination with 99% conversion and 95% enantiomeric excess (ee).

Parameter Details
Enantioselectivity Up to 95% ee
Throughput 0.37 mol% catalyst loading
Advantage Atom-economic, no stoichiometric reductants

Comparison of Key Methods

Method Yield Stereocontrol Scalability Complexity
Reductive Amination 40–50% Low Moderate Low
Grignard Reaction 11–16% None Low High
Catalytic Hydrogenation 75–89% Moderate High Moderate
Asymmetric Amination 85–95% High Moderate High

Industrial and Laboratory Considerations

  • Cost Efficiency : Catalytic hydrogenation is preferred for large-scale synthesis due to high yields and readily available catalysts.
  • Chiral Purity : Ir-PSA catalysts provide >95% ee, critical for pharmaceutical applications.
  • Safety : Reductive amination avoids hazardous reagents like n-butyllithium, enhancing process safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)cyclopentanamine has been explored for its potential therapeutic applications, particularly as a chiral auxiliary in the synthesis of pharmaceutical compounds. Its structural properties allow it to act as a chiral resolving agent, facilitating the production of optically pure compounds that are crucial in drug development.

Case Study: Synthesis of Anti-Asthmatic Drugs

A significant application of this compound is in the synthesis of (R,R)-formoterol, an anti-asthmatic medication. The synthesis involves a multi-step process where 1-(4-Methoxyphenyl)cyclopentanamine serves as a key intermediate. The method described in the patent highlights its high yield and stereoselectivity, making it suitable for large-scale production .

Compound Application Yield Stereoselectivity
(R,R)-formoterolAnti-asthmatic medicationHighHigh

Organic Synthesis

In organic synthesis, 1-(4-Methoxyphenyl)cyclopentanamine is utilized as a chiral base and catalyst for asymmetric synthesis. It is effective in producing various chiral amines used in pharmaceuticals and agrochemicals.

Chiral Auxiliary Role

The compound has demonstrated utility as a chiral auxiliary in the synthesis of several important drugs. For instance, it has been employed in the asymmetric synthesis of Sitagliptin, a medication for diabetes management. The ability to produce high-purity chiral compounds is critical in ensuring the efficacy and safety of pharmaceuticals .

Chiral Compound Target Drug Role
SitagliptinDiabetes managementChiral auxiliary
ElarofibanAntiplatelet agentChiral base

Research and Development

The exploration of 1-(4-Methoxyphenyl)cyclopentanamine extends into research settings where its properties are analyzed for potential new applications. Studies have focused on its interactions and effectiveness in various synthetic pathways.

Case Study: Asymmetric Synthesis Techniques

Research has indicated that utilizing 1-(4-Methoxyphenyl)cyclopentanamine in asymmetric synthesis can lead to improved reaction conditions and yields compared to traditional methods. This has implications for developing more efficient synthetic routes in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylcyclopentanamines

1-(2-Fluorophenyl)cyclopentanamine
  • Structure : Cyclopentane ring with a 2-fluorophenyl group.
  • Role : Precursor to ARN5187, a compound with dual REV-ERBβ and autophagy inhibitory activity .
1-(4-Chlorophenyl)cyclopentanemethanamine
  • Molecular Formula : C₁₂H₁₆ClN (MW: 209.72 g/mol) .
  • Physicochemical Impact : Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, affecting solubility and reactivity. This contrasts with the electron-donating methoxy group in the target compound.
1-(4-Fluorophenyl)cyclopentanemethanamine
  • Molecular Formula : C₁₂H₁₆FN (MW: 193.26 g/mol) .
  • Pharmacological Relevance : Fluorine’s small size and high electronegativity may enhance metabolic stability compared to bulkier substituents like methoxy.

Ring Size Variants

[1-(4-Methoxyphenyl)cyclopropyl]methylamine
  • Structure : Cyclopropane ring instead of cyclopentane.
  • Molecular Formula: C₁₁H₁₅NO (MW: 177.24 g/mol) .
1-(1-Naphthyl)cyclopentanamine
  • Structure : Naphthyl group replaces phenyl.
  • Molecular Formula : C₁₅H₁₇N (MW: 211.30 g/mol) .
  • Impact : The larger aromatic system enhances lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.

Functional Group Modifications

1-(4-Methoxyphenyl)cyclopentanecarbonitrile
  • Structure : Carbonitrile group replaces amine.
  • Molecular Formula: C₁₃H₁₅NO (MW: 201.26 g/mol) .
  • Role : Intermediate in synthesis; the nitrile group offers a pathway for further functionalization into amines or carboxylic acids.

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Feature(s) Reference
1-(4-Methoxyphenyl)cyclopentanamine 4-OMe C₁₂H₁₇NO* ~191.27 Electron-donating group; potential CNS activity
1-(2-Fluorophenyl)cyclopentanamine 2-F C₁₁H₁₄FN 179.24 REV-ERBβ/autophagy inhibition precursor
1-(4-Chlorophenyl)cyclopentanemethanamine 4-Cl C₁₂H₁₆ClN 209.72 High electronegativity; altered solubility
1-(4-Fluorophenyl)cyclopentanemethanamine 4-F C₁₂H₁₆FN 193.26 Enhanced metabolic stability
[1-(4-Methoxyphenyl)cyclopropyl]methylamine Cyclopropane + 4-OMe C₁₁H₁₅NO 177.24 Strain-induced reactivity
1-(1-Naphthyl)cyclopentanamine Naphthyl C₁₅H₁₇N 211.30 Increased lipophilicity

*Estimated based on structural similarity.

Biological Activity

1-(4-Methoxyphenyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antibacterial activities, supported by data tables and case studies.

Chemical Structure

The chemical structure of 1-(4-Methoxyphenyl)cyclopentanamine can be represented as follows:

C12H17N Molecular Formula \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

1. Antioxidant Activity

Antioxidant activity is critical for combating oxidative stress-related diseases. Studies have shown that derivatives of compounds containing the methoxyphenyl group exhibit substantial antioxidant properties.

  • DPPH Radical Scavenging : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity. In a study, several derivatives were tested, and one compound was found to exhibit antioxidant activity that was approximately 1.4 times higher than ascorbic acid, a well-known antioxidant .
CompoundDPPH Scavenging Activity (IC50 µM)Comparison to Ascorbic Acid
Compound A15.2 ± 0.51.4 times higher
Compound B20.0 ± 0.3Comparable

2. Anticancer Activity

The anticancer potential of 1-(4-Methoxyphenyl)cyclopentanamine has been evaluated against various cancer cell lines.

  • MTT Assay : This assay measures cell viability and cytotoxicity. The compound demonstrated significant cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher efficacy observed in U-87 cells .
Cell LineIC50 (µM)Selectivity
U-8712.5High
MDA-MB-23125.0Moderate

3. Antibacterial Activity

The antibacterial properties of the compound have been explored through various assays.

  • In Vitro Studies : The synthesized derivatives showed promising antibacterial activity against several strains, including E. coli and S. aureus. One derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC µg/mL)
E. coli816 (Ampicillin)
S. aureus48 (Penicillin)

Case Studies

Several case studies have highlighted the structure-activity relationship (SAR) of compounds similar to 1-(4-Methoxyphenyl)cyclopentanamine.

Case Study 1: SAR Analysis

A comprehensive SAR analysis indicated that modifications on the phenyl ring significantly influence biological activity. For instance, substituents at the para position enhanced anticancer efficacy while maintaining low toxicity .

Case Study 2: Pharmacological Evaluation

A study evaluated various derivatives for their pharmacological profiles, including enzyme inhibition assays for α-amylase and acetylcholinesterase (AChE). Compounds with methoxy substitutions showed enhanced inhibition compared to their unsubstituted counterparts .

Q & A

Q. What established synthetic routes are available for 1-(4-Methoxyphenyl)cyclopentanamine, and what are their key steps?

Reductive amination is a primary method, involving the reaction of a ketone precursor (e.g., 1-(4-methoxyphenyl)cyclopentanone) with an amine under catalytic hydrogenation or sodium cyanoborohydride (NaBH3CN) . For example, a related synthesis in Heterocyclic Letters utilized reductive amination between a benzofuran-derived aldehyde and cyclopentanamine, achieving yields >70% under optimized conditions . Alternative routes may involve cyclization of pre-functionalized intermediates, as seen in analogous cyclopentane derivatives .

Q. How is structural characterization of 1-(4-Methoxyphenyl)cyclopentanamine performed to confirm purity and identity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxy (-OCH3), cyclopentane, and amine proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .
  • Infrared (IR) spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-O of methoxy group) . Cross-referencing with NIST spectral databases ensures accuracy .

Q. What methodologies are recommended for assessing the purity of 1-(4-Methoxyphenyl)cyclopentanamine in research settings?

  • HPLC/GC analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-FID to quantify impurities (<5%) .
  • Melting point determination : Compare observed mp with literature values (e.g., analogs like 1-(4-chlorophenyl)cyclopentanecarboxylic acid exhibit mp 160–164°C) .
  • Elemental analysis (EA) : Confirm C, H, N, O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields of 1-(4-Methoxyphenyl)cyclopentanamine be optimized while minimizing side products?

  • Catalyst screening : Test Pd/C, PtO2, or Raney Ni for reductive amination efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates .
  • Temperature control : Lower temperatures (0–25°C) reduce undesired imine formation .
  • Intermediate purification : Isolate and characterize the ketone precursor (e.g., via column chromatography) to prevent carryover impurities .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound?

  • Comparative assays : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Dose-response validation : Perform EC50/IC50 curves across multiple independent labs to confirm reproducibility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 1-(4-Methoxyphenyl)cyclopentanamine derivatives?

  • Substituent variation : Replace methoxy with electron-withdrawing (e.g., -Cl) or donating groups (-NH2) to modulate receptor binding .
  • Stereochemical analysis : Synthesize enantiomers (if chiral centers exist) and test activity via chiral HPLC separation .
  • Bioisosteric replacement : Substitute cyclopentane with cyclohexane or aromatic rings to assess conformational flexibility .

Q. How can the stability of 1-(4-Methoxyphenyl)cyclopentanamine under varying storage conditions be systematically evaluated?

  • Accelerated degradation studies : Expose samples to heat (40°C), light (UV), and humidity (75% RH) for 4–8 weeks, then analyze via HPLC .
  • Long-term stability : Store aliquots at -20°C, 4°C, and 25°C, with periodic purity checks over 6–12 months .
  • pH-dependent stability : Test solubility and degradation in buffers (pH 3–10) to identify optimal handling conditions .

Q. What computational approaches are suitable for predicting the binding affinity of 1-(4-Methoxyphenyl)cyclopentanamine to target receptors?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin transporters) .
  • QM/MM simulations : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine binding poses .
  • ADMET prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Safety and Handling Considerations

  • Storage : Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent oxidation .
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential amine reactivity and methoxy group toxicity .
  • Waste disposal : Neutralize with dilute HCl before incineration to comply with EPA guidelines .

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